

Chemical structure and IUPAC name of "3-(Methylsulfonyl)phenylacetonitrile"

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name:	3-(Methylsulfonyl)phenylacetonitrile
Cat. No.:	B2993857

[Get Quote](#)

An In-depth Technical Guide to 3-(Methylsulfonyl)phenylacetonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Methylsulfonyl)phenylacetonitrile, systematically named 2-(3-(methylsulfonyl)phenyl)acetonitrile, is an organic compound featuring a phenyl ring substituted with a methylsulfonyl group at the meta-position and an acetonitrile group. While its para-isomer, 4-(methylsulfonyl)phenylacetonitrile, is a well-documented intermediate in the synthesis of COX-2 inhibitors like Etoricoxib, the meta-isomer is less extensively characterized in publicly available literature.^{[1][2]} This guide aims to provide a comprehensive technical overview of **3-(methylsulfonyl)phenylacetonitrile**, synthesizing available data and inferring scientifically grounded insights into its structure, synthesis, and potential applications.

Chemical Structure and Properties

The chemical structure of **3-(Methylsulfonyl)phenylacetonitrile** consists of a central benzene ring with a methylsulfonyl ($-\text{SO}_2\text{CH}_3$) group at the C3 position and a cyanomethyl ($-\text{CH}_2\text{CN}$) group at the C1 position. The presence of the electron-withdrawing sulfonyl group and the nitrile functionality significantly influences the molecule's electronic properties and reactivity.

Below is a diagram illustrating the chemical structure of 2-(3-(methylsulfonyl)phenyl)acetonitrile.

Caption: Chemical structure of 2-(3-(methylsulfonyl)phenyl)acetonitrile.

Physicochemical Properties

Property	Value	Source
IUPAC Name	2-(3-(methylsulfonyl)phenyl)acetonitrile	
CAS Number	936482-57-4	
Molecular Formula	C ₉ H ₉ NO ₂ S	
Molecular Weight	195.24 g/mol	
Physical Form	White to brown solid	

Synthesis of 3-(Methylsulfonyl)phenylacetonitrile

While specific literature detailing the synthesis of the 3-isomer is scarce, a plausible and efficient synthetic route can be extrapolated from the well-established synthesis of the 4-isomer and general principles of organic chemistry. A common strategy involves the oxidation of the corresponding thioether, 3-(methylthio)phenylacetonitrile.

This two-step process would likely involve:

- Cyanomethylation of a suitable precursor: This could involve the reaction of 3-(methylthio)benzyl chloride with a cyanide salt.
- Oxidation of the thioether: The resulting 3-(methylthio)phenylacetonitrile can then be oxidized to the sulfone.

Below is a conceptual workflow for the synthesis.

[Click to download full resolution via product page](#)

Caption: Conceptual workflow for the synthesis of **3-(Methylsulfonyl)phenylacetonitrile**.

Experimental Protocol (Hypothetical)

Step 1: Synthesis of 3-(Methylthio)phenylacetonitrile

- In a well-ventilated fume hood, dissolve 3-(methylthio)benzyl chloride in a suitable polar aprotic solvent, such as dimethyl sulfoxide (DMSO).
- Add sodium cyanide (NaCN) or potassium cyanide (KCN) to the solution. The reaction is typically carried out at room temperature or with gentle heating to facilitate the nucleophilic substitution.
- Monitor the reaction progress using thin-layer chromatography (TLC).
- Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 3-(methylthio)phenylacetonitrile.
- Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of **3-(Methylsulfonyl)phenylacetonitrile**

- Dissolve the purified 3-(methylthio)phenylacetonitrile in a suitable solvent, such as acetic acid or methanol.
- Add a catalytic amount of sodium tungstate (Na_2WO_4).

- Slowly add hydrogen peroxide (H_2O_2) to the reaction mixture, maintaining the temperature with an ice bath if necessary, as the oxidation is exothermic.
- Stir the reaction mixture at room temperature until TLC analysis indicates the complete consumption of the starting material.
- Quench the reaction by adding a reducing agent, such as sodium bisulfite solution, to destroy any excess hydrogen peroxide.
- Extract the product with an organic solvent.
- Wash the organic layer, dry it, and remove the solvent under reduced pressure.
- The resulting solid can be purified by recrystallization to yield pure **3-(methylsulfonyl)phenylacetonitrile**.

Reactivity and Potential Applications

The chemical reactivity of **3-(methylsulfonyl)phenylacetonitrile** is dictated by its functional groups. The nitrile group can undergo hydrolysis to form a carboxylic acid or reduction to an amine. The benzylic protons are acidic and can be deprotonated with a suitable base, allowing for alkylation or other reactions at this position. The methylsulfonyl group is generally stable but can influence the reactivity of the aromatic ring.

While specific applications for the 3-isomer are not well-documented, its structural similarity to the 4-isomer suggests potential utility in several areas of research and development:

- Pharmaceutical Intermediate: The 4-isomer is a key building block for COX-2 inhibitors.[\[1\]](#)[\[2\]](#) It is plausible that the 3-isomer could be explored as an intermediate for the synthesis of novel bioactive molecules, including analogues of existing drugs to study structure-activity relationships.
- Agrochemicals: Phenylacetonitrile derivatives are found in some herbicides and pesticides. The specific substitution pattern of the 3-isomer could impart unique biological activities relevant to agrochemical research.

- Materials Science: The polar nature of the sulfonyl and nitrile groups could make this compound a candidate for incorporation into polymers or other materials where specific electronic or physical properties are desired.

Spectroscopic Data (Predicted)

Detailed, experimentally verified spectroscopic data for **3-(methylsulfonyl)phenylacetonitrile** is not readily available in peer-reviewed literature. However, based on the known spectra of similar compounds, the following characteristic signals can be predicted:

- ^1H NMR:
 - A singlet for the methyl protons of the sulfonyl group (~3.0-3.2 ppm).
 - A singlet for the benzylic protons of the acetonitrile group (~3.8-4.0 ppm).
 - A complex multiplet pattern for the four aromatic protons in the range of ~7.5-8.0 ppm.
- ^{13}C NMR:
 - A signal for the methyl carbon of the sulfonyl group (~44 ppm).
 - A signal for the benzylic carbon of the acetonitrile group (~25 ppm).
 - A signal for the nitrile carbon (~117 ppm).
 - Multiple signals in the aromatic region (~125-140 ppm).
- IR Spectroscopy:
 - A characteristic sharp peak for the nitrile ($\text{C}\equiv\text{N}$) stretch around 2250 cm^{-1} .
 - Strong absorption bands for the symmetric and asymmetric stretching of the sulfonyl ($\text{S}=\text{O}$) group around 1150 cm^{-1} and 1300 cm^{-1} , respectively.
- Mass Spectrometry:
 - The molecular ion peak (M^+) would be observed at $\text{m/z} = 195$.

Conclusion

3-(Methylsulfonyl)phenylacetonitrile is a chemical compound with potential applications as a versatile building block in medicinal chemistry and materials science. While it is less studied than its 4-isomer, its synthesis can be reasonably achieved through established chemical transformations. Further research into the specific biological activities and material properties of this compound is warranted to fully explore its potential. This guide provides a foundational understanding for researchers interested in this particular molecule, highlighting both what is known and where further investigation is needed.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. US6566527B1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-methylsulphonyl]-phenyl]ethanone - Google Patents [patents.google.com]
- 2. US20030088107A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone - Google Patents [patents.google.com]
- To cite this document: BenchChem. [Chemical structure and IUPAC name of "3-(Methylsulfonyl)phenylacetonitrile"]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b2993857#chemical-structure-and-iupac-name-of-3-methylsulfonyl-phenylacetonitrile>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com